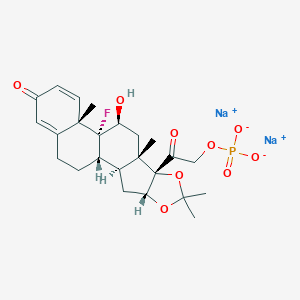

Triamcinolone acetonide sodium phosphate

Description

Properties

IUPAC Name |

disodium;[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32FO9P.2Na/c1-20(2)33-19-10-16-15-6-5-13-9-14(26)7-8-21(13,3)23(15,25)17(27)11-22(16,4)24(19,34-20)18(28)12-32-35(29,30)31;;/h7-9,15-17,19,27H,5-6,10-12H2,1-4H3,(H2,29,30,31);;/q;2*+1/p-2/t15-,16-,17-,19+,21-,22-,23-,24+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMJCLDAGKYHPP-AREPQIRLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COP(=O)([O-])[O-])C)O)F)C)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COP(=O)([O-])[O-])CCC5=CC(=O)C=C[C@@]53C)F)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FNa2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30941876 | |

| Record name | Disodium 2-(4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-oxoethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1997-15-5 | |

| Record name | Triamcinolone acetonide sodium Phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001997155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 2-(4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-oxoethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-21-(phosphonooxy)-, disodium salt, (11β,16α)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAMCINOLONE ACETONIDE SODIUM PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2MZ7K74S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies of Triamcinolone Acetonide Sodium Phosphate

Synthetic Pathways for Triamcinolone (B434) Acetonide Phosphate (B84403) Esters

The conversion of triamcinolone acetonide to its water-soluble sodium phosphate salt is a critical derivatization strategy. While specific patents for the synthesis of triamcinolone acetonide sodium phosphate are not as prevalent in the public domain as those for other corticosteroids like dexamethasone (B1670325) or betamethasone (B1666872), the synthetic route is analogous due to the identical C21-hydroxyl side chain across these molecules. The general process involves the phosphorylation of the C21 hydroxyl group, followed by neutralization to form the sodium salt.

A common and effective method for this transformation involves the use of a phosphorylating agent such as pyrophosphoryl chloride or phosphorus oxychloride. The synthesis can be outlined in the following key steps:

Phosphorylation: Triamcinolone acetonide is reacted with a phosphorylating agent, for instance, pyrophosphoryl chloride, in an anhydrous solvent like tetrahydrofuran. This reaction is typically conducted at low temperatures to control its reactivity and prevent side reactions google.compatsnap.comgoogle.com. The phosphoryl chloride selectively reacts with the primary hydroxyl group at the C21 position to form a phosphate ester intermediate.

Hydrolysis: Following the initial phosphorylation, the reaction mixture is treated with water to hydrolyze any remaining reactive phosphorus compounds and to convert the intermediate to dexamethasone-21-phosphate patsnap.com.

Neutralization and Salt Formation: The resulting triamcinolone acetonide phosphate is then neutralized with a sodium-containing base, such as sodium hydroxide (B78521) or sodium bicarbonate google.comgoogle.comgoogle.com. This step is carefully controlled to achieve the desired pH and precipitate the disodium (B8443419) phosphate salt.

Purification: The final product, this compound, is then purified through crystallization, typically using a solvent like acetone (B3395972), to yield a high-purity crystalline solid google.comgoogle.com.

An alternative approach involves reacting the corticosteroid with potassium di-tert-butyl phosphate, followed by hydrolysis under mild acidic conditions to remove the tert-butyl protecting groups, and then salification to produce the final sodium phosphate salt acs.org. These synthetic strategies are well-established for corticosteroids and are adaptable for the large-scale production of water-soluble derivatives like this compound.

Prodrug Design and Esterification Methodologies

Prodrug design is a key strategy to improve the therapeutic efficacy of drugs by overcoming physicochemical and pharmacokinetic barriers. For triamcinolone acetonide, esterification at the C21-hydroxyl group is a common approach to create prodrugs with tailored properties.

Synthesis of Lipophilic Prodrugs (e.g., Triamcinolone Acetonide Palmitate)

To enhance the lipophilicity of triamcinolone acetonide, thereby prolonging its retention in localized areas such as intra-articular spaces, long-chain fatty acid esters are synthesized. Triamcinolone acetonide palmitate is a prime example of such a lipophilic prodrug. The synthesis is a direct esterification reaction.

The process typically involves reacting triamcinolone acetonide with palmitoyl (B13399708) chloride in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and an acid scavenger. The reaction is usually carried out in an inert solvent like acetone. The palmitoyl chloride acylates the C21-hydroxyl group of the triamcinolone acetonide, forming the palmitate ester. This modification significantly increases the lipophilicity of the molecule. For instance, the partition coefficient (log P) of triamcinolone acetonide palmitate has been reported to be 5.79, indicating its high lipid solubility. This increased lipophilicity is advantageous for formulations like lipid nanospheres and submicron emulsions, which can improve the pharmacokinetic profile and tissue distribution of the drug.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product |

|---|---|---|---|---|

| Triamcinolone Acetonide | Palmitoyl Chloride | Pyridine/Triethylamine | Acetone | Triamcinolone Acetonide Palmitate |

Chemical Modification for Enhanced Solubility and Biotransformation

The primary goal of creating the sodium phosphate ester of triamcinolone acetonide is to dramatically increase its aqueous solubility for parenteral formulations. The phosphate group is ionizable, and its sodium salt is readily soluble in water, a significant contrast to the sparingly soluble parent compound.

Once administered, these water-soluble prodrugs are designed to undergo biotransformation in the body to release the active triamcinolone acetonide. The hydrolysis of the phosphate ester is typically mediated by endogenous enzymes, such as alkaline phosphatases, which are ubiquitous in the body. This enzymatic cleavage regenerates the active corticosteroid at the site of action.

The biotransformation of triamcinolone acetonide itself involves several metabolic pathways. Studies have identified key metabolites, including 6β-hydroxy triamcinolone, 21-carboxylic acid triamcinolone acetonide, and 6β-hydroxy-21-oic triamcinolone acetonide. These metabolic products are generally less active than the parent compound and are eventually excreted. The design of prodrugs must consider these metabolic pathways to ensure that the active drug is released effectively and that the resulting metabolites are non-toxic.

| Compound | Modification | Primary Purpose | Key Property Change |

|---|---|---|---|

| This compound | Phosphorylation at C21 | Enhanced aqueous solubility | Highly water-soluble |

| Triamcinolone Acetonide Palmitate | Esterification with palmitic acid at C21 | Enhanced lipophilicity | Increased retention in lipid environments |

Molecular Mechanism of Action and Cellular Pharmacology of Triamcinolone Acetonide and Its Phosphate Esters

Glucocorticoid Receptor Binding and Agonism

The therapeutic effects of triamcinolone (B434) acetonide are initiated by its binding to and activation of the glucocorticoid receptor, a ligand-activated transcription factor found in the cytoplasm of nearly all cell types. patsnap.compatsnap.com

Receptor Binding Kinetics and Affinity

Upon entering a cell, triamcinolone acetonide binds with high affinity to the cytoplasmic glucocorticoid receptor. patsnap.com This binding event induces a conformational change in the receptor complex, leading to its translocation into the nucleus. patsnap.com Research has shown that the addition of the 16,17 acetonide moiety to the triamcinolone structure increases the ligand's ability to fill the binding pocket of the receptor and create additional hydrophobic interactions, which contributes to its high affinity and stability. nih.gov

Studies using fluorescent dexamethasone (B1670325) competition assays have quantified the binding affinity of triamcinolone acetonide. In one such study, triamcinolone acetonide exhibited a high affinity for the glucocorticoid receptor, effectively competing with dexamethasone for binding. nih.gov The presence of triamcinolone acetonide also influences the receptor's half-life. It has been shown to decrease the half-life of the activated nuclear receptor form from approximately 19 hours to 9.5 hours, a mechanism that regulates receptor levels within the cell. nih.gov

Comparative Glucocorticoid Receptor Potency (e.g., versus Dexamethasone)

The potency of a glucocorticoid is related to its binding affinity for the glucocorticoid receptor. Triamcinolone acetonide is considered a potent glucocorticoid. patsnap.com While direct comparative potency can vary depending on the study and the specific tissue being examined, triamcinolone acetonide's receptor binding affinity is a key determinant of its anti-inflammatory efficacy. nih.govnih.gov Some studies suggest that triamcinolone acetonide may have a higher potency at the glucocorticoid receptor than dexamethasone. nih.gov The structural differences between triamcinolone acetonide and dexamethasone, particularly the acetonide group on triamcinolone, contribute to these differences in potency by altering the hydrophobic contacts and allosteric changes within the receptor. nih.gov

Table 1: Comparative Glucocorticoid Receptor Binding Data

| Compound | Kd (nM) | Ki (nM) | Relative Potency vs. Dexamethasone |

| Dexamethasone | 38 | - | 1 |

| Triamcinolone Acetonide | - | 3.2 | 2-6x higher |

Data compiled from studies on ancestral glucocorticoid receptors and may vary in different cell types.

Anti-inflammatory Mechanisms

The binding of the triamcinolone acetonide-glucocorticoid receptor complex to glucocorticoid response elements (GREs) on DNA is the central event that orchestrates its broad anti-inflammatory effects. patsnap.com This interaction modulates the transcription of a wide array of genes involved in the inflammatory cascade.

Inhibition of Phospholipase A2 Pathway

A primary anti-inflammatory mechanism of triamcinolone acetonide is the inhibition of the phospholipase A2 (PLA2) enzyme. patsnap.comdrugbank.comnih.gov This is achieved through the induction of lipocortin-1 (also known as annexin-1), a protein that directly inhibits PLA2 activity. patsnap.com By inhibiting PLA2, triamcinolone acetonide prevents the release of arachidonic acid from cell membranes. patsnap.comnih.gov Arachidonic acid is a critical precursor for the synthesis of potent inflammatory mediators. patsnap.com

Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Expression

By limiting the availability of arachidonic acid, triamcinolone acetonide indirectly downregulates the activity of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.gov Furthermore, glucocorticoids can directly suppress the expression of the COX-2 enzyme, which is a key player in the production of pro-inflammatory prostaglandins (B1171923). patsnap.com This dual action of limiting the substrate and suppressing the enzyme leads to a significant reduction in the synthesis of inflammatory eicosanoids.

Suppression of Prostaglandin (B15479496) and Leukotriene Biosynthesis

The inhibition of the PLA2, COX, and LOX pathways culminates in the decreased production of prostaglandins and leukotrienes, two major classes of inflammatory mediators. patsnap.compatsnap.comnih.gov Prostaglandins are involved in vasodilation, edema, and pain, while leukotrienes contribute to bronchoconstriction and leukocyte chemotaxis. nih.gov Studies have demonstrated that triamcinolone acetonide significantly inhibits the production of various inflammatory mediators, including prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), in a dose-dependent manner. nih.gov

Table 2: Effect of Triamcinolone Acetonide on Inflammatory Mediator Production

| Inflammatory Mediator | Inhibition by Triamcinolone Acetonide (10⁻⁸ M) |

| Tumor Necrosis Factor-alpha (TNF-α) | 75% |

| Interleukin-1 beta (IL-1β) | 65% |

| Thromboxane B2 (TxB2) | 41% |

| Leukotriene B4 (LTB4) | 33% |

| Prostaglandin E2 (PGE2) | 11.4% |

| c-Phospholipase A2 (cPLA2) Activity | 11.4% |

Data from a study on cultured human monocytes.

Inhibition of Macrophage and Leukocyte Migration

Triamcinolone acetonide influences the activity of inflammatory cells, including macrophages and leukocytes. As a glucocorticoid, it can inhibit the migration of T cells, a type of leukocyte. karger.com This is a key aspect of its anti-inflammatory effects. While the direct inhibition of macrophage migration is a complex process, triamcinolone acetonide is known to modulate macrophage activation states. nih.gov

Specifically, triamcinolone acetonide has been shown to induce the differentiation of monocytes into a specific subtype of M2-activated macrophages, which are characterized as anti-inflammatory. nih.govnih.gov This modulation of macrophage phenotype can indirectly influence the inflammatory environment and subsequent cell migration. Glucocorticoids, in general, are known to inhibit the production of pro-inflammatory cytokines such as interleukins and TNF, which are key signaling molecules that attract leukocytes to sites of inflammation. nih.gov

In some contexts, however, intra-articular injection of triamcinolone acetonide has been observed to sustain increased levels of macrophages in the joint. nih.gov This suggests that the effect of triamcinolone acetonide on macrophage presence can be tissue-specific and dependent on the inflammatory context.

Anti-angiogenic Properties and Molecular Pathways

Triamcinolone acetonide demonstrates significant anti-angiogenic properties through various molecular mechanisms. researchgate.net It has been shown to inhibit angiogenesis induced by key signaling molecules like Vascular Endothelial Growth Factor (VEGF) and Interleukin-6 (IL-6). arvojournals.org The inhibitory effect on VEGF-induced angiogenesis suggests that triamcinolone acetonide may act at multiple points in the angiogenic cascade. arvojournals.org

Further research has demonstrated that triamcinolone acetonide can suppress the pro-angiogenic response in retinal pigment epithelial cells by inhibiting the upregulation of VEGF protein. nih.gov It also inhibits the proliferation of retinal endothelial cells induced by basic fibroblast growth factor (bFGF), a crucial step in the formation of new blood vessels. nih.gov In in vitro models of choroidal angiogenesis, triamcinolone acetonide has been found to inhibit bFGF-stimulated migration and tube formation of choroidal microvascular endothelial cells. nih.gov

A key aspect of triamcinolone acetonide's mechanism of action is its ability to downregulate critical fibrotic markers. researchgate.net In studies on cells from patients with idiopathic carpal tunnel syndrome, triamcinolone acetonide treatment resulted in the downregulation of pro-fibrotic genes and regulators of the extracellular matrix, including Transforming Growth Factor-beta (TGF-β), collagens, and integrins. nih.govnih.govresearchgate.net

Specifically, triamcinolone acetonide has been shown to reduce the expression of TGF-β1. researchgate.net In a mouse model of scar formation, it dose-dependently decreased the protein and mRNA expression levels of Collagen I (COL1) and Collagen III (COL3). Furthermore, in a keloid fibroblast model, triamcinolone acetonide reduced the production of type III collagen and TGF-β. scar-keloid.com Its impact on the TGF-β signaling pathway is further evidenced by the observed reduction in the mRNA levels of downstream mediators SMAD2, SMAD3, and SMAD4 in response to treatment. bmbreports.org

Triamcinolone acetonide effectively inhibits the proliferation and adhesion of fibroblasts, which are key cells involved in fibrosis and wound healing. researchgate.net Studies have demonstrated that it can decrease fibroblast proliferation induced by fetal calf serum. karger.comnih.gov

By inhibiting fibroblast activity and downregulating fibrotic markers, triamcinolone acetonide interferes with fibrous proliferation and the synthesis of the extracellular matrix (ECM). It has been shown to suppress fibrotic gene expression in subsynovial connective tissue cells of patients with carpal tunnel syndrome. nih.govnih.gov

Transforming growth factor-β2 (TGF-β2) is known to be associated with the severity of fibrous proliferation, and triamcinolone acetonide can suppress the effects induced by TGF-β2. nih.gov In models of biliary fibrosis, triamcinolone acetonide has demonstrated anti-fibrotic effects. bmbreports.org While one study on human lung fibroblasts did not observe a decrease in ECM with triamcinolone acetonide treatment karger.com, other research indicates a clear downregulation of ECM regulators nih.govresearchgate.net, suggesting that the effect may be cell-type specific.

Impact on Specific Cellular Functions

The inhibitory effect of triamcinolone acetonide on fibroblast proliferation is a direct result of its interference with the cell cycle, including the synthesis of Deoxyribonucleic Acid (DNA). karger.comnih.gov By suppressing proliferation, triamcinolone acetonide effectively curtails the replication of fibroblasts.

Furthermore, triamcinolone acetonide has a demonstrable inhibitory effect on protein synthesis in fibroblasts. This is evident in its ability to reduce the production of key extracellular matrix proteins. Specifically, it has been shown to decrease the expression of Collagen I and Collagen III. In keloid-derived fibroblasts, it reduces the production of type III collagen. scar-keloid.com This targeted inhibition of collagen synthesis is a cornerstone of its anti-fibrotic activity.

Research Findings on Triamcinolone Acetonide's Cellular Effects

| Cellular Process | Model System | Key Findings | Reference(s) |

| Fibroblast Proliferation | Human Lung Fibroblasts | Decreased proliferation induced by fetal calf serum. | karger.comnih.gov |

| Human Hypertrophic Scar Fibroblasts | Dose-dependent suppression of proliferation, invasion, and migration. | ||

| Fibrotic Marker Expression | Subsynovial Connective Tissue (CTS) | Downregulation of TGF-β, collagens, and integrins. | nih.govnih.govresearchgate.net |

| Mouse Scar Tissue | Reduced protein and mRNA expression of COL1 and COL3. | ||

| Keloid Fibroblast Model | Reduced production of type III collagen and TGF-β. | scar-keloid.com | |

| Angiogenesis | Rat Cornea Micropocket Assay | Inhibition of VEGF- and IL-6-induced angiogenesis. | arvojournals.org |

| Retinal Endothelial Cells | Inhibition of bFGF-induced proliferation. | nih.gov | |

| Macrophage Activation | In vivo (rat model) and in vitro | Induces differentiation towards an anti-inflammatory M2 macrophage phenotype. | nih.govnih.gov |

Effects on Endocrine System Activity in Pre-clinical Models (e.g., Hypothalamic-Pituitary-Adrenal Axis Suppression)

Triamcinolone acetonide and its phosphate (B84403) esters, which function as prodrugs, are synthetic glucocorticoids that exert significant effects on the endocrine system. Pre-clinical studies have extensively investigated these effects, particularly the suppression of the hypothalamic-pituitary-adrenal (HPA) axis. The HPA axis is a critical neuroendocrine system that regulates numerous physiological processes, including stress response, metabolism, and immune function. Exogenous glucocorticoids like triamcinolone acetonide can disrupt the delicate negative feedback loop of this axis.

When administered, triamcinolone acetonide binds to glucocorticoid receptors in the hypothalamus and pituitary gland, mimicking the action of endogenous cortisol. patsnap.compatsnap.com This binding inhibits the release of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary. nih.gov The reduction in ACTH secretion leads to decreased production and release of endogenous cortisol from the adrenal cortex, resulting in suppression of the HPA axis. nih.govendocrine-abstracts.org The extent and duration of this suppression are dependent on the specific formulation and route of administration. endocrine-abstracts.org

Pre-clinical research in various animal models has provided detailed insights into the suppressive effects of triamcinolone acetonide on the HPA axis and other endocrine functions.

In a study involving equine models, the systemic administration of triamcinolone acetonide led to significant alterations in endocrine parameters. Following administration, horses exhibited a marked decrease in cortisol levels, which persisted for 4 to 72 hours. frontiersin.org Concurrently, a significant reduction in ACTH levels was observed for the same duration. frontiersin.org This study was the first to document the ACTH response to triamcinolone acetonide administration in this model. frontiersin.org Beyond the HPA axis, this research also highlighted other endocrine effects, including the induction of hyperglycemia and hyperinsulinemia, which were sustained for up to 72 hours. frontiersin.org Such findings underscore the potential for corticosteroid-induced insulin (B600854) dysregulation. frontiersin.org

| Parameter | Effect | Duration of Effect | Pre-clinical Model |

| Cortisol | Significant Decrease | 4-72 hours | Equine |

| ACTH | Significant Decrease | 4-72 hours | Equine |

| Glucose | Hyperglycemia | Up to 72 hours | Equine |

| Insulin | Hyperinsulinemia | Up to 72 hours | Equine |

This table summarizes the endocrine effects of triamcinolone acetonide observed in equine models.

Further investigations into the molecular mechanisms have been conducted using in-vitro models. One such study utilized opossum kidney cells to examine the interaction between triamcinolone and the parathyroid hormone (PTH) signaling pathway, another crucial component of endocrine regulation. nih.gov In these cell cultures, pre-treatment with triamcinolone did not affect PTH receptor binding or the subsequent generation of cyclic AMP (cAMP). nih.gov However, it did abolish the PTH-stimulated increase in diglyceride levels and the activation of protein kinase C. nih.gov Interestingly, the glucocorticoid increased basal phosphate uptake and preserved the PTH-responsive component of phosphate transport. nih.gov

| Cellular Component / Process | Effect of Triamcinolone Pre-treatment | Pre-clinical Model |

| PTH Receptor Binding | No alteration | Opossum Kidney Cells |

| PTH-stimulated cAMP generation | No alteration | Opossum Kidney Cells |

| PTH-stimulated Diglyceride Increase | Abolished | Opossum Kidney Cells |

| PTH-stimulated Protein Kinase C Activation | Eliminated | Opossum Kidney Cells |

| Basal Phosphate Uptake | Increased | Opossum Kidney Cells |

This table outlines the effects of triamcinolone on PTH-stimulated second messenger systems in an in-vitro opossum kidney cell model.

These pre-clinical findings demonstrate that triamcinolone acetonide, the active metabolite of triamcinolone acetonide sodium phosphate, potently suppresses the HPA axis by inhibiting the secretion of both ACTH and cortisol. nih.govfrontiersin.org The duration of this suppression can be significant. Furthermore, its influence extends to other endocrine pathways, including insulin regulation and parathyroid hormone signaling, highlighting the broad-ranging pharmacological activity of this class of glucocorticoids. frontiersin.orgnih.gov

Pre Clinical Pharmacokinetics and Biotransformation of Triamcinolone Acetonide Sodium Phosphate

Prodrug Hydrolysis and Activation Kinetics

Triamcinolone (B434) acetonide sodium phosphate (B84403) is a pharmacologically inactive ester that requires in vivo hydrolysis to its active form, triamcinolone acetonide, to exert its therapeutic effects. This conversion is a critical step in its mechanism of action.

In Vitro Hydrolysis Rates in Biological Matrices (e.g., Plasma, Blood)

The stability and rate of hydrolysis of triamcinolone acetonide phosphate have been evaluated in various biological media. In vitro studies have demonstrated that the phosphate ester is susceptible to hydrolysis in plasma and blood. One study determined the in vitro half-life of triamcinolone acetonide phosphate in plasma at 37°C to be 3.5 hours. researchgate.net This indicates a relatively rapid conversion potential in a physiological environment.

In Vivo Conversion to Triamcinolone Acetonide (Animal Models)

Pre-clinical studies in animal models, including dogs, monkeys, and rats, have confirmed the rapid and complete conversion of the phosphate prodrug to the active triamcinolone acetonide. nih.gov Following either intravenous or intramuscular administration, the 21-phosphate ester was found to be completely hydrolyzed to triamcinolone acetonide within 1 to 5 minutes. nih.gov This swift in vivo conversion ensures that the active drug becomes readily available to the systemic circulation and target tissues shortly after administration. Further studies have corroborated that no unchanged ester is found in the urine, indicating a complete bioconversion of the prodrug. researchgate.netnih.gov

Absorption and Distribution Studies in Animal Models

The absorption and subsequent distribution of triamcinolone acetonide following the administration of its phosphate prodrug have been characterized in several pre-clinical models, providing insights into its systemic and local tissue exposure.

Systemic Absorption Following Various Pre-clinical Administration Routes

The systemic absorption of triamcinolone acetonide has been investigated following various routes of administration in animal models.

Intramuscular Administration: Following intramuscular injection of the phosphate prodrug in dogs, monkeys, and rats, the drug was found to be completely absorbed from the injection site within 10 to 15 minutes. nih.gov In horses, after intramuscular administration of triamcinolone acetonide, the maximum plasma concentration was reached at a median time of 13.0 hours. avma.org

Intra-articular Administration: In horses, intra-articular injection of triamcinolone acetonide resulted in a median time to maximum plasma concentration of 10 hours. avma.orgavma.org Studies in horses have also compared intrasynovial to extrasynovial injections, finding that peak absorption occurred at 8 hours for both routes, but was significantly higher in the intrasynovial group. nih.govfrontiersin.org

Intravitreal Administration: When administered intravitreally in rabbits, triamcinolone acetonide resulted in remarkably lower plasma levels compared to sub-Tenon injection, indicating limited systemic absorption from the vitreous humor. researchgate.net

Topical Administration: The use of novel topical formulations, such as Transfersomes, has been shown to ensure an almost exclusive delivery of triamcinolone acetonide into the skin in murine models, thereby minimizing systemic absorption. nih.gov

Tissue Distribution and Accumulation Profiles (e.g., Vitreous Humor, Retina, Cochlea, Oral Mucosa)

The distribution of triamcinolone acetonide to specific tissues is crucial for its localized therapeutic effects.

Vitreous Humor and Retina: In rabbit models, intravitreal injection leads to higher concentrations of triamcinolone acetonide in the intraocular tissues, including the vitreous and retina, compared to sub-Tenon injections. researchgate.net The low water solubility of triamcinolone acetonide contributes to its prolonged retention in the vitreous humor. researchgate.net Studies using advanced delivery systems in rabbits have also demonstrated significant levels of the drug in both anterior and posterior eye segments. mdpi.com The effect of triamcinolone acetonide has been evaluated in rabbit models of proliferative vitreoretinopathy. nih.gov

Cochlea: In guinea pigs, intratympanic application of triamcinolone acetonide resulted in its rapid entry into the perilymph of the cochlea. nih.gov However, it was also eliminated rapidly from the perilymph. nih.gov The study noted that the majority of the drug in the perilymph was triamcinolone acetonide, with minimal conversion to triamcinolone. nih.gov

Oral Mucosa: Autoradiography studies in dogs have been used to investigate the absorption and tissue distribution of triamcinolone acetonide in the oral mucosa, examining its presence in the epithelium and connective tissue over time. nih.gov

Liver and Spleen: A study in rats using a lipophilic prodrug of triamcinolone acetonide in lipid nanospheres found that the nanosphere formulation could not be detected in the liver, unlike a lipid microsphere formulation. tandfonline.com In the spleen, concentrations of the microsphere formulation were higher than the nanosphere formulation. tandfonline.com

Volume of Distribution Determination

The volume of distribution (Vd) is a pharmacokinetic parameter that describes the extent of a drug's distribution in the body. After intravenous administration of triamcinolone acetonide in humans, the volume of distribution was determined to be 103 L. nih.gov Another study noted that the plasma concentration of triamcinolone acetonide decreases much faster than that of other corticosteroids, suggesting it is distributed more widely and rapidly, potentially into the intracellular fluid volume. researchgate.net

Interactive Data Tables

Below are interactive tables summarizing key pharmacokinetic parameters from the discussed pre-clinical studies.

Table 1: Prodrug Hydrolysis and Absorption Kinetics

Table 2: Pharmacokinetic Parameters in Different Models

Metabolism and Metabolite Identification in Animal Models

Following administration, triamcinolone acetonide undergoes biotransformation into several metabolites. This metabolic process, primarily occurring in the liver, modifies the chemical structure of the compound, which influences its activity and excretion.

Research in various animal species, including rats, dogs, and monkeys, has consistently identified three principal metabolites of triamcinolone acetonide. fda.govnih.gov These major metabolites are:

6β-hydroxytriamcinolone acetonide fda.govnih.gov

21-carboxytriamcinolone acetonide fda.govnih.gov

21-carboxy-6β-hydroxytriamcinolone acetonide fda.gov

Another study also identified 6β-hydroxy-21-oic triamcinolone acetonide. nih.gov The formation of 6β-hydroxytriamcinolone acetonide from triamcinolone acetonide is facilitated by cytochrome P450 enzymes, specifically the CYP3A4, CYP3A5, and CYP3A7 isoforms. caymanchem.com

The metabolic conversion of triamcinolone acetonide results in compounds with significantly reduced pharmacological activity. fda.govchemicalbook.com The anti-inflammatory potency of corticosteroids is heavily dependent on the presence of a 21-hydroxyl group; its conversion to a carboxylic acid function, as seen in 21-carboxytriamcinolone acetonide, diminishes this activity. fda.gov Similarly, the introduction of a hydroxyl group at the 6β position also leads to decreased biological action. fda.govchemicalbook.com

In vitro anti-inflammatory models, which evaluated the effects on eosinophil viability and basophil histamine (B1213489) release, showed that the three main metabolites exhibited no concentration-dependent anti-inflammatory effects. nih.gov

Furthermore, these structural modifications markedly increase the water solubility of the metabolites compared to the parent compound. fda.govchemicalbook.com This enhanced solubility facilitates more rapid elimination from the body. fda.govchemicalbook.com Triamcinolone acetonide itself is practically insoluble in water. guinama.com

Elimination Kinetics and Excretion Pathways in Animal Models

The rate at which triamcinolone acetonide and its metabolites are cleared from the body and the routes they take are key aspects of its pharmacokinetic profile.

The elimination half-life (t1/2), the time it takes for the concentration of a drug in the body to be reduced by half, has been determined in several animal models. Following intravenous administration of triamcinolone acetonide phosphate ester, the half-life of the active moiety, triamcinolone acetonide, was reported to be 88 minutes. fda.gov Studies in rats receiving the phosphate ester intravenously or intramuscularly showed a rapid elimination of radioactivity from both plasma and tissues, with a half-life of 1 to 2 hours. nih.gov

In pregnant rats, the plasma elimination half-life for triamcinolone acetonide was 86 minutes, while the elimination half-life in the embryos was longer at 142 minutes. nih.gov Studies in horses have also provided extensive data on elimination kinetics, which can vary significantly with the route of administration.

Interactive Table: Elimination Half-Life of Triamcinolone Acetonide in Animal Models

| Species | Route of Administration | Elimination Half-Life | Source |

| Rat | Intravenous/Intramuscular (Phosphate Ester) | 1-2 hours (plasma and tissues) | nih.gov |

| Rat (pregnant) | Intramuscular | 86 minutes (plasma) | nih.gov |

| Rat (embryo) | Intramuscular | 142 minutes | nih.gov |

| Horse | Intravenous | 6.1 hours | avma.orgnih.gov |

| Horse | Intra-articular | 23.8 hours | avma.orgnih.gov |

| Horse | Intramuscular | 11.4 days | nih.gov |

| Horse | Intramuscular | 150.2 hours | avma.org |

The primary routes for the elimination of triamcinolone acetonide and its metabolites are through feces and urine. nih.gov The predominant route can vary depending on the species. In dogs, rats, and monkeys, fecal excretion is the major pathway for elimination, regardless of how the drug is administered. nih.gov In these species, the ratio of biliary to urinary excretion can range from 1.5 to 15, highlighting the significance of the biliary route. nih.gov In contrast, for rabbits, the excreted radioactivity is distributed almost equally between the urinary and fecal routes. nih.gov

Interactive Table: Primary Excretion Routes of Triamcinolone Acetonide in Animal Models

| Species | Primary Route(s) | Details | Source |

| Dog | Feces | Major excretory route | nih.gov |

| Rat | Feces (Bile) | Major excretory route; Biliary to urinary excretion ratio varies | nih.govnih.gov |

| Monkey | Feces | Major excretory route | nih.gov |

| Rabbit | Urine and Feces | Approximately equal distribution | nih.gov |

Pharmacokinetic Modeling and Simulation (Pre-clinical)

Pre-clinical pharmacokinetic modeling and simulation for triamcinolone acetonide sodium phosphate primarily focus on the behavior of its active form, triamcinolone acetonide, as the phosphate ester is a prodrug designed for rapid conversion. Following administration, this compound is quickly hydrolyzed by endogenous phosphatases in the body, releasing the active triamcinolone acetonide into circulation. nih.govresearchgate.netnih.gov Studies in animal models such as rats, dogs, and monkeys have demonstrated that this conversion is comprehensive and swift, occurring within minutes. nih.gov Consequently, pharmacokinetic models are typically developed based on the plasma concentrations of triamcinolone acetonide.

Research in various animal species has been instrumental in characterizing the disposition of triamcinolone acetonide. Intravenous administration of triamcinolone acetonide in horses was best described by a two-compartment model. avma.orgnih.gov This model indicates a rapid distribution phase from the central compartment (blood) into peripheral tissues, followed by a slower elimination phase. The pharmacokinetics of both the phosphate ester and the resulting triamcinolone acetonide have been shown to be dose-dependent. nih.govresearchgate.net

In rats, dogs, and monkeys, the elimination of radioactivity from plasma following administration of radiolabeled triamcinolone acetonide-21-phosphate was rapid, with a half-life of 1-2 hours. nih.gov The primary route of excretion was identified as biliary. nih.gov Further studies have identified key metabolites, with 6β-hydroxytriamcinolone acetonide being the major metabolite found in the urine of these species. nih.gov

Simulations based on pre-clinical data help predict the distribution and concentration of the compound in specific tissues. For instance, modeling of local therapy in the ear of guinea pigs showed that triamcinolone acetonide enters the perilymph rapidly but is also eliminated quickly. nih.govresearchgate.net Such simulations are crucial for understanding the duration and intensity of the pharmacological effect in target tissues.

The following tables summarize key pharmacokinetic parameters for triamcinolone acetonide derived from pre-clinical studies in various animal models.

Table 1: Pharmacokinetic Parameters of Triamcinolone Acetonide Following Intravenous Administration in Horses (0.04 mg/kg)

| Parameter | Median Value | Range |

|---|---|---|

| Distribution Half-Life (t½α) | 0.50 hours | 0.24 - 0.67 hours |

| Elimination Half-Life (t½β) | 6.1 hours | 5.0 - 6.4 hours |

Data derived from a two-compartment model. avma.orgnih.gov

Table 2: Pharmacokinetic Parameters of Triamcinolone Acetonide Following Intra-Articular Administration in Horses (0.04 mg/kg)

| Parameter | Median Value | Range |

|---|---|---|

| Maximum Plasma Concentration (Cmax) | 2.0 ng/mL | 0.94 - 2.5 ng/mL |

| Time to Cmax (Tmax) | 10 hours | 8 - 12 hours |

| Transfer Half-Life (from joint to plasma) | 5.2 hours | 0.49 - 73 hours |

| Elimination Half-Life | 23.8 hours | 18.9 - 32.2 hours |

Table 3: Comparative Plasma Elimination Half-Life in Various Species

| Species | Elimination Half-Life (t½) |

|---|---|

| Rat | 1-2 hours |

| Dog | 1-2 hours |

| Monkey | 1-2 hours |

Following administration of triamcinolone acetonide-21-phosphate. nih.gov

Structure Activity Relationships Sar of Triamcinolone Acetonide and Its Phosphate Esters

Influence of Substituents on Glucocorticoid Receptor Affinity

The high potency of triamcinolone (B434) acetonide is directly linked to its high binding affinity for the glucocorticoid receptor. This affinity is the result of specific substituents on the steroid nucleus that enhance the stability of the drug-receptor complex. Structural analysis shows that triamcinolone acetonide increases intramolecular contacts within the receptor's ligand-binding domain, which drives a strong and stable interaction. nih.gov

The phosphate (B84403) group at the 21-carbon position, which characterizes triamcinolone acetonide sodium phosphate, is a critical feature for formulation and delivery rather than receptor binding. This group renders the molecule water-soluble, creating a pro-drug that can be administered intravenously. nih.govresearchgate.net In the body, plasma enzymes rapidly hydrolyze the phosphate ester, releasing the active triamcinolone acetonide molecule to bind with the glucocorticoid receptors. nih.govresearchgate.net

Table 1: Role of Key Substituents in Receptor Affinity

| Substituent | Position | Influence on Glucocorticoid Receptor (GR) Affinity |

|---|---|---|

| Fluorine | 9α | Increases the glucocorticoid and anti-inflammatory activity of the steroid. |

| Hydroxyl Group | 11β | Essential for glucocorticoid activity, forming key hydrogen bonds within the GR binding pocket. |

| Acetonide (Ketal) Group | 16α, 17α | Significantly enhances topical potency and lipophilicity, contributing to a stable fit within the receptor. nih.gov |

| Phosphate Ester | 21 | Acts as a pro-drug moiety; it is cleaved post-administration and does not participate in receptor binding. Its role is to increase water solubility for formulation. researchgate.net |

Correlation of Molecular Structure with Anti-inflammatory Potency

The strong affinity for the glucocorticoid receptor translates directly to high anti-inflammatory potency. By effectively activating the GR, triamcinolone acetonide potently suppresses inflammation driven by various mediators like TNF-α and IL-1β. nih.gov Research demonstrates that triamcinolone acetonide can induce the differentiation of monocytes towards an anti-inflammatory M2 macrophage phenotype, which is associated with reduced osteophytosis in preclinical models of osteoarthritis. nih.gov

The formulation can further leverage the molecule's structure to enhance potency. For instance, when delivered via ultradeformable lipid vesicles (Transfersomes®), the required dose of triamcinolone acetonide to achieve a significant anti-inflammatory effect was reduced by as much as ten-fold compared to conventional cream formulations. nih.gov This synergy between the drug's molecular properties and the delivery system highlights a key aspect of its practical potency.

Table 2: Research Findings on Anti-inflammatory Potency

| Study Focus | Key Finding | Reference |

|---|---|---|

| Murine Ear Edema Model | A dose of 0.2 µg/cm² in a Transfersome® formulation suppressed 75% of arachidonic acid-induced edema for at least 48 hours. nih.gov | nih.gov |

| Human Retinal Microvascular Endothelial Cells | Effectively inhibited the increase in vascular permeability induced by inflammatory cytokines (TNF-α, IL-1β) and VEGF. nih.gov | nih.gov |

| Rat Osteoarthritis Model | Intra-articular injections induced an anti-inflammatory macrophage response and fully prevented osteophyte development. nih.gov | nih.gov |

Impact of Physicochemical Modifiers (e.g., Lipophilicity, Polar Surface Area) on Biological Activity and Distribution

Physicochemical properties are paramount in determining how a drug is absorbed, distributed, and made available at its site of action. nih.gov Triamcinolone acetonide and its phosphate ester pro-drug present a clear example of how these properties are manipulated to control biological activity.

Triamcinolone acetonide itself is a lipophilic ("fat-loving") compound. This characteristic is crucial for its interaction with cell membranes and lipid-based tissues like the skin. sopharcos.com Its high lipophilicity allows it to be retained effectively in the skin, making it well-suited for topical delivery systems. sopharcos.com

Conversely, the addition of the sodium phosphate group creates this compound, a highly polar and hydrophilic ("water-loving") molecule. This modification transforms the drug into a water-soluble pro-drug. The significance of this is that the pro-drug can be formulated for intravenous injection. Once in the bloodstream, plasma phosphatases rapidly hydrolyze the phosphate ester, with a half-life of about 3.5 hours, releasing the active, lipophilic triamcinolone acetonide. researchgate.net This rapid conversion ensures the active drug is quickly available to distribute into tissues. researchgate.net

Table 3: Physicochemical Properties and Their Impact

| Property | Triamcinolone Acetonide | This compound | Biological Significance |

|---|---|---|---|

| Lipophilicity | High | Low | High lipophilicity enhances skin retention for topical use. Low lipophilicity (as the phosphate) allows for aqueous formulation. sopharcos.com |

| Water Solubility | Low | High | High water solubility enables intravenous administration of the pro-drug. nih.govresearchgate.net |

| Polar Surface Area | 93.1 Ų nih.gov | Significantly Higher | The lower polar surface area of the active form facilitates passage across cell membranes, while the high polarity of the pro-drug confines it to the aqueous phase until conversion. |

| Biological Form | Active Drug | Pro-drug | The pro-drug is inactive and requires in-vivo hydrolysis to release the active therapeutic agent. researchgate.net |

Role of the Ketal Group in Skin Surface Activity and Topical Application

The cyclic ketal group, formed by the reaction of the 16α and 17α hydroxyl groups with acetone (B3395972), is a defining feature of triamcinolone acetonide. nih.gov This structural modification is pivotal to the drug's high efficacy when applied topically.

The primary role of the 16α,17α-acetonide group is to substantially increase the lipophilicity of the steroid. This enhancement is critical for topical administration because it improves the drug's ability to partition into and permeate the lipid-rich stratum corneum, the outermost layer of the skin. This leads to better absorption and higher concentration at the target site within the skin. Due to this increased lipophilicity, triamcinolone acetonide has a weak propensity to leave lipid-based carriers, which allows for a sustained release and prolonged local anti-inflammatory effect, making it highly effective for treating various skin conditions. nih.govsopharcos.com

Formulation Science and Novel Drug Delivery Systems for Triamcinolone Acetonide Sodium Phosphate

Prodrug-based Formulation Design

A key challenge with the parent compound, triamcinolone (B434) acetonide, is its poor aqueous solubility, which can limit its use in certain pharmaceutical preparations, particularly aqueous solutions for injection. tandfonline.com To overcome this limitation, a prodrug approach is employed.

Triamcinolone acetonide sodium phosphate (B84403) is a water-soluble prodrug of triamcinolone acetonide. google.comepdf.pubepdf.pub A prodrug is an inactive or less active substance that is converted into a pharmacologically active drug within the body. epdf.pub

The enhanced water solubility is achieved through the chemical modification of triamcinolone acetonide by esterification, specifically with a phosphate group. google.com This creates a phosphate ester derivative, which exists as a sodium salt. This salt form dramatically increases the molecule's polarity and, consequently, its solubility in aqueous media. The term "water-soluble" in this context is defined as having a solubility of at least 10 g/L in water or a water-based buffer at neutral pH. google.com

Once administered, this water-soluble derivative is designed to be acted upon by enzymes in the body, such as phosphatases, which cleave the phosphate ester bond. This in-vivo conversion releases the active, more lipophilic parent drug, triamcinolone acetonide, which can then exert its therapeutic effect. This prodrug strategy is particularly advantageous for creating formulations like liposomal compositions, where the water-soluble form can be encapsulated in the aqueous phase of the liposome. google.com

Nanoparticle Formulations

For applications requiring sustained release or targeted delivery, particularly in ocular medicine, nanoparticle-based systems have been extensively researched. These formulations typically encapsulate the poorly soluble active moiety, triamcinolone acetonide, to improve its bioavailability and residence time at the target site.

Solid lipid nanoparticles (SLNs) are colloidal carriers developed as an alternative to traditional systems like liposomes and polymeric nanoparticles. nih.gov They are composed of lipids that are solid at both room and body temperature and are considered a promising platform for delivering poorly water-soluble drugs like triamcinolone acetonide for topical ocular delivery. mdpi.comijper.org The high lipophilicity of triamcinolone acetonide gives it a strong affinity for the lipid matrix of SLNs, leading to efficient encapsulation. tandfonline.comnih.gov

Several methods have been established for the preparation of triamcinolone acetonide-loaded SLNs, often involving high-energy processes to produce nanoparticles of a desired size.

High Shear Hot Homogenization: This method involves melting the lipid (e.g., Glyceryl monostearate) and dissolving the drug in it. This lipid phase is then dispersed in a hot aqueous surfactant solution (e.g., Tween 80, lecithin) using a high-shear homogenizer. The resulting coarse emulsion is then processed to form nanoparticles. bvsalud.org

Emulsification-Ultrasonication: In this modified technique, a lipid phase containing the lipid (e.g., Compritol® 888 ATO), the drug, and an organic solvent like acetone (B3395972) is heated. tandfonline.com This is added to a hot aqueous surfactant solution (e.g., poloxamer 188, soya lecithin) and stirred at high speed to form a pre-emulsion. This pre-emulsion is then subjected to high-power ultrasonication, followed by cooling to solidify the lipid nanoparticles. tandfonline.com

Ultrasonic-Assisted Hot Oil-in-Water Emulsion: This method prepares SLNs using ultrasonication as the primary energy source. The lipid phase (e.g., Stearic Acid, soy PC) with the dissolved drug is melted and maintained at a temperature above the lipid's melting point. mdpi.com A hot aqueous phase with a non-ionic surfactant (e.g., Tween 80) is added, and the mixture is emulsified exclusively through ultrasonication. mdpi.commdpi.com

The physical properties of SLNs are critical for their stability and in-vivo performance. Key parameters include particle size, polydispersity index (PDI), and zeta potential, which are typically measured using dynamic light scattering (DLS) or photon correlation spectroscopy. tandfonline.comnih.gov

Particle Size: The mean particle size of triamcinolone acetonide-loaded SLNs varies depending on the formulation and preparation method, with reported sizes ranging from approximately 165 nm to over 680 nm. nih.govmdpi.combvsalud.orgmdpi.com For ocular delivery, a smaller particle size (e.g., under 200 nm) is often desired. nih.gov

Polydispersity Index (PDI): The PDI measures the homogeneity of the particle size distribution. A PDI value below 0.3 is generally considered ideal, indicating a narrow and monodisperse size distribution. nih.gov Studies have reported PDI values for triamcinolone acetonide SLNs ranging from 0.24 to 0.45. mdpi.commdpi.com

Zeta Potential (ZP): ZP reflects the surface charge of the nanoparticles and is a key indicator of their stability in a dispersion. A high absolute ZP value (typically > |30| mV) prevents particle aggregation through electrostatic repulsion. Reported ZP values for triamcinolone acetonide SLNs are generally negative and range from -38.0 mV to -64.35 mV. mdpi.commdpi.com

Table 1: Physicochemical Characterization of Triamcinolone Acetonide-Loaded SLNs from Various Studies

| Study Focus | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Glyceryl monostearate SLNs | 227.3 ± 2.5 to 480.6 ± 24 | Not Reported | Not Reported | bvsalud.org |

| Optimized Stearic Acid SLNs | 683 ± 5 | 0.24 ± 0.02 | -38.0 ± 7.6 | mdpi.comnih.gov |

| GMS & Compritol® SLNs | 200–350 | 0.3–0.45 | -52.31 to -64.35 | mdpi.com |

| Tripalmitin SLNs | 165.8 | 0.254 | -41.6 | nih.gov |

Entrapment efficiency (%EE) is a crucial parameter that quantifies the percentage of the initial drug amount that is successfully encapsulated within the nanoparticles. It is typically determined by separating the unentrapped drug from the SLN dispersion via methods like centrifugation or size exclusion chromatography, followed by quantifying the drug in the supernatant or the nanoparticles. tandfonline.commdpi.com

The lipophilic nature of triamcinolone acetonide and its high compatibility with lipid matrices contribute to a high entrapment efficiency in SLNs. nih.gov Research has consistently demonstrated high %EE values, often exceeding 90%.

Table 2: Entrapment Efficiency of Triamcinolone Acetonide in SLNs

| Study Finding | Entrapment Efficiency (%) | Method of Determination | Reference |

| High EE in Glyceryl monostearate SLNs | 96 ± 11.5 | Ultraviolet Spectroscopy | bvsalud.org |

| High affinity for lipid matrix | 30.19 ± 1.18 to 89.12 ± 2.22 | Centrifugation | tandfonline.com |

| Optimized formulation with high encapsulation | 94 ± 4 | Size Exclusion Chromatography & HPLC-DAD | mdpi.com |

| High entrapment in GMS & Compritol® SLNs | 97–99 | Not specified | mdpi.com |

| High compatibility between drug and lipid | 94.32 | Ultraviolet Assay | nih.gov |

Lipid Nanospheres (LNs) and Microspheres (LMs) for Parenteral Administration

The development of lipid-based nano- and micro-particle systems for parenteral delivery aims to overcome the limitations of conventional formulations, such as the short plasma half-life of triamcinolone acetonide (TA). nih.gov By encapsulating a lipophilic prodrug of TA, triamcinolone acetonide palmitate (TAP), into lipid carriers, researchers can significantly improve its pharmacokinetic profile. nih.gov

The formulation of these lipid carriers involves a careful selection of components to ensure biocompatibility and stability. The lipid phase is typically composed of soy lecithin, soybean oil, and Miglyol 812N, while the aqueous phase contains poloxamer 188 and glycerol (B35011) in distilled water. nih.gov

The preparation of these carriers employs high-energy techniques to achieve the desired particle size. A coarse emulsion is first created and then subjected to probe sonication. nih.gov To produce lipid nanospheres (LNs), this emulsion undergoes further processing in a microfluidizer at high pressure (e.g., 20,000 psi) for multiple cycles. nih.gov In contrast, lipid microspheres (LMs) are prepared without the final microfluidization step, resulting in larger particle sizes. nih.gov The optimized TAP-loaded lipid nanospheres (TAP-LN) have been shown to achieve a particle size of approximately 106.8 nm with a zeta potential of -45.7 mV and an entrapment efficiency of 82.35%. nih.gov

Studies in animal models have demonstrated the superior pharmacokinetic performance of lipid nanospheres compared to microspheres. In a study conducted on rats, intravenously administered TAP-LNs exhibited a 4.5-fold higher plasma concentration and a 10-fold greater area under the curve (AUC₀₋t) than TAP-loaded lipid microspheres (TAP-LM). nih.gov

This enhancement is attributed to the slower clearance of the nanospheres, which is potentially linked to lower uptake by eliminating organs like the liver and spleen. nih.gov Notably, TAP-LNs were not detected in the liver, where the prodrug is metabolized to its active form, triamcinolone acetonide. nih.gov This reduced tissue distribution and improved pharmacokinetic profile suggest that lipid nanospheres are a beneficial delivery system for the intravenous treatment of this glucocorticoid. nih.gov

Table 1: Comparative Pharmacokinetic Parameters of TAP-LN and TAP-LM in Rats

| Parameter | TAP-Lipid Nanospheres (TAP-LN) | TAP-Lipid Microspheres (TAP-LM) | Fold Increase (LN vs. LM) |

|---|---|---|---|

| Plasma Concentration | 4.5x Higher | Baseline | 4.5 |

| AUC₀₋t (Area Under the Curve) | 10x Higher | Baseline | 10.0 |

Data sourced from a pharmacokinetic study in rats. nih.gov

Cationic Nanostructured Lipid Carriers (NLCs) for Ocular Bioavailability

For ocular drug delivery, cationic nanostructured lipid carriers (NLCs) have been developed to enhance the bioavailability of triamcinolone acetonide for treating conditions like uveitis. nih.govmdpi.com These carriers are formulated using a hot microemulsion method with biocompatible lipids. nih.govmdpi.com The key feature of these NLCs is their positive surface charge, achieved by including a cationic lipid in the formulation. mdpi.com This positive charge promotes ionic interactions with the negatively charged mucus layer of the ocular surface, thereby increasing the formulation's residence time and enhancing corneal uptake of the drug. mdpi.com

In vivo studies in Wistar rats with induced uveitis have confirmed the efficacy of this approach. A single topical application of cationic TA-NLCs resulted in negligible signs of inflammation, achieving a clinical score of 0.82 ± 0.166. nih.gov This was a significant improvement compared to the untreated control group (3.80 ± 0.3) and a group treated with a free drug suspension (2.66 ± 0.405). nih.gov Furthermore, the total inflammatory cell count in the aqueous humor was significantly lower for the cTA-NLC treated group. nih.gov These findings indicate that cationic NLCs are a potential platform for the effective topical management of ocular inflammation. nih.gov

Table 2: In Vivo Efficacy of Cationic TA-NLCs in a Rat Model of Uveitis

| Treatment Group | Clinical Score of Uveitis (Mean ± SD) | Total Cell Count (× 10⁵) (Mean ± SD) |

|---|---|---|

| cTA-NLC Formulation | 0.82 ± 0.166 | 8.73 ± 1.79 |

| Free Drug Suspension | 2.66 ± 0.405 | 30.13 ± 3.021 |

| Control (Untreated) | 3.80 ± 0.3 | 52.4 ± 7.71 |

Data from an in vivo study in Wistar rats. nih.gov

PLGA-Chitosan Nanoparticles for Controlled Release

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles coated with chitosan (B1678972) represent another advanced formulation for the controlled delivery of triamcinolone acetonide, particularly for ocular applications. mdpi.comtandfonline.com PLGA is a biodegradable and biocompatible polymer that allows for the sustained release of an encapsulated drug. mdpi.comtandfonline.com The addition of a chitosan coating serves to prolong mucoadhesion at the site of application, which can lead to improved drug bioavailability. mdpi.comnih.gov

These nanoparticles are typically fabricated using an oil-in-water emulsion technique. mdpi.comnih.gov Optimized formulations yield reproducible nanoparticles with diameters in the range of 334 to 386 nm and a narrow size distribution. mdpi.comnih.gov The successful coating of chitosan is confirmed by a positive zeta potential, typically between +26 and +33 mV. mdpi.comnih.gov These chitosan-coated PLGA nanoparticles have demonstrated an encapsulation efficiency for triamcinolone acetonide of 55–57% and provide a controlled release of the drug over an extended period. mdpi.comnih.gov Pharmacokinetic analysis in rabbit eyes showed that these nanoparticles peaked at 6 hours and maintained substantial concentrations of the drug for up to 24 hours, demonstrating their superiority for sustained delivery compared to a free drug suspension. nih.govresearchgate.net

Table 3: Physicochemical Properties of Triamcinolone Acetonide-Loaded Chitosan-Coated PLGA Nanoparticles

| Parameter | Value Range |

|---|---|

| Particle Diameter | 334 ± 67.95 to 386 ± 15.14 nm |

| Polydispersity Index (PDI) | 0.09 to 0.15 |

| Zeta Potential | +26 to +33 mV |

| Encapsulation Efficiency | 55% to 57% |

Data from optimized surface-modified nanoparticles. mdpi.comnih.gov

Nanosuspensions for Intramuscular Delivery

Nanosuspension technology is utilized to enhance the delivery of poorly soluble drugs like triamcinolone acetonide for intramuscular administration. ijpbs.com This approach can increase the retention time of the drug at the muscular injection site. ijpbs.com Formulations can be designed as in-situ gelling nanosuspensions, which are liquid upon injection but form a gel at body temperature, further localizing and sustaining drug release. ijpbs.com

The preparation of triamcinolone acetonide nanosuspensions involves high-energy dispersion methods. ijpbs.com A common technique is microfluidization technology. ijpbs.com The process begins by dispersing the active pharmaceutical ingredient (triamcinolone acetonide) in an aqueous solution containing polymers like poloxamer 407 and poloxamer 188. ijpbs.com This mixture is first passed through a homogenizer and then subjected to multiple cycles (e.g., 7 cycles) of microfluidization at high pressure, such as 10,000 psi. ijpbs.com This process breaks down the drug particles into the sub-micronic or nanometer range. The resulting nanosuspension from an optimized formulation has shown a particle size of approximately 429.7 nm and a sustained drug release of over 101% in 12 hours. ijpbs.com High-pressure homogenization and microfluidization are scalable and efficient methods for producing stable drug nanosuspensions. ijpbs.commdpi.com

Table 4: Characteristics of an Optimized Triamcinolone Acetonide Intramuscular Nanosuspension

| Parameter | Optimized Value |

|---|---|

| Particle Size | 429.7 ± 4.10 nm |

| pH | 6.5 |

| Osmolarity | 289 mOsm/L |

| Drug Release in 12 hours | 101.06 ± 0.68% |

Data from an optimized in-situ nanosuspension formulation. ijpbs.com

Characterization of Particle Size, pH, and Osmolarity

The physicochemical characterization of triamcinolone acetonide formulations is fundamental to ensuring their suitability for administration. Key parameters include particle size, pH, and osmolarity, which collectively influence the stability, tolerability, and bioavailability of the drug.

For ocular delivery, nanoparticle-based systems are often developed to enhance drug penetration and residence time. In a study involving triamcinolone acetonide-loaded solid lipid nanoparticles (SLNs), the particle size of various formulations was found to be in the range of 200–350 nm. nih.gov Another investigation into lipid liquid crystal nanocarriers reported particle sizes varying from 89.01 ± 0.21 to 141.10 ± 0.31 nm. nih.gov Similarly, a submicron emulsion of triamcinolone acetonide palmitate was produced with a mean particle size of 162 ± 38.22 nm. researchgate.net The polydispersity index (PDI), a measure of the width of the particle size distribution, is also a critical factor. For the SLNs, the PDI ranged from 0.3 to 0.45, while the lipid liquid crystal nanocarriers exhibited a PDI of 0.202 to 0.356. nih.govnih.gov A lower PDI value indicates a more uniform particle size, which is generally desirable for controlled drug delivery.

The pH of the formulation is crucial for ocular comfort and to prevent irritation. Triamcinolone acetonide-loaded liposomal formulations were developed and characterized, with one formulation, TA-LF2, demonstrating a stable pH at both 30°C and 40°C. nih.gov The osmolarity of the formulation should ideally be close to that of physiological fluids to minimize discomfort upon administration.

Zeta potential, which indicates the surface charge of the particles, is another important parameter affecting the stability of colloidal dispersions. For the triamcinolone acetonide-loaded SLNs, the zeta potential ranged from -52.31 to -64.35 mV. nih.gov The lipid liquid crystal nanocarriers had zeta potential values between -14.3 and -32.8 mV, and the submicron emulsion of triamcinolone acetonide palmitate had a zeta-potential of –35.56 mV. nih.govresearchgate.net A high magnitude of zeta potential generally indicates good physical stability of the nanoparticle suspension.

Table 1: Physicochemical Characterization of Triamcinolone Acetonide Formulations

| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

|---|---|---|---|

| Solid Lipid Nanoparticles nih.gov | 200 - 350 | 0.3 - 0.45 | -52.31 to -64.35 |

| Lipid Liquid Crystal Nanocarriers nih.gov | 89.01 - 141.10 | 0.202 - 0.356 | -14.3 to -32.8 |

| Submicron Emulsion researchgate.net | 162 | Not specified | -35.56 |

Hydrogel-based Systems

Hydrogels, which are three-dimensional networks of hydrophilic polymers, have emerged as promising platforms for sustained drug delivery. Their ability to hold large amounts of water and their biocompatibility make them particularly suitable for various biomedical applications, including drug delivery. polimi.it

Thermoresponsive Hydrogels for Sustained Release

Thermoresponsive hydrogels are "smart" materials that undergo a sol-gel transition in response to temperature changes. polimi.it This property is particularly advantageous for injectable drug delivery systems, where the formulation can be administered as a liquid at room temperature and then form a gel at body temperature, creating a depot for sustained drug release. nih.gov Poloxamer 407 is a commonly used thermoresponsive polymer in these systems. nih.gov

Poly(polyethylene glycol) methacrylate (B99206) (Poly(PEGMA)) copolymers are a class of thermoresponsive polymers that have been synthesized and characterized for drug delivery applications. nih.gov These star-shaped copolymers can be created using free radical polymerization techniques. nih.gov The synthesis of various copolymers containing polyethylene (B3416737) glycol (PEG) is a significant area of research for developing materials for targeting, imaging, and drug delivery. nih.gov The characterization of these polymers often involves techniques such as H and C NMR spectroscopy to confirm their structure. researchgate.net For instance, di-block methoxy-poly (ethylene glycol) - poly (caprolactone) (mPEG-PCL) copolymers have been synthesized and characterized using HNMR, FTIR, DSC, and GPC techniques for the controlled release of hydrophilic drugs. The synthesis of PEG-based ether-anhydride terpolymers has also been explored for controlled drug delivery applications. acs.org

The gelation temperature and rheological properties are critical parameters for thermoresponsive hydrogels. The sol-to-gel transition should ideally occur at or near physiological temperature (37°C). In a study using Poloxamer 407 (POX 407), a 20% solution in PBS was found to gel within 10 minutes at 37°C. nih.gov The gelation temperature was observed to increase with decreasing POX 407 content. nih.gov The addition of triamcinolone acetonide did not significantly alter the gelation temperature but did affect the mechanical properties of the hydrogel. nih.gov

Rheological studies are performed to understand the flow behavior and viscoelastic properties of the hydrogels. Oscillation-rotation-oscillation studies can be used to simulate the injection process and the subsequent gelation at the target site. nih.govnih.gov These studies have shown that formulations can be injectable at lower temperatures and form a stable gel at body temperature, indicating their potential for prolonged residence time. nih.govnih.gov For instance, a microemulsion gel (MEG) formulation of triamcinolone acetonide demonstrated temperature-dependent gelation with a gelation time of 208 ± 10 seconds at 37°C. nih.govtandfonline.com

Table 2: Gelation Properties of Thermoresponsive Hydrogels

| Polymer System | Concentration | Gelation Temperature (°C) | Gelation Time |

|---|---|---|---|

| 20% Poloxamer 407 in PBS nih.gov | 20% (w/v) | ~25.1 | ~10 min at 37°C |

| 20% Poloxamer 407/PBS with 30% TAAc nih.gov | 20% (w/v) | ~25 | Not specified |

| Poly(PEGMA) Copolymers (G-1) nih.gov | 20% & 30% (w/v) | 33 | Not specified |

| Poly(PEGMA) Copolymers (G-2) nih.gov | 20% & 30% (w/v) | 37 | Not specified |

To further control and sustain drug release, microparticles can be incorporated into hydrogel matrices. nih.gov This integrated system combines the benefits of both platforms, with the hydrogel providing an initial barrier and the microparticles offering a more prolonged release profile. Triamcinolone acetonide-loaded PLA/mPEG-PDL microparticles have been successfully integrated into thermoresponsive poly(PEGMA) copolymer hydrogels. nih.gov

The presence of microparticles can influence the properties of the hydrogel, such as its swelling behavior. nih.gov Typically, the introduction of microparticles can decrease the swelling of the hydrogel by promoting physical cross-linking and occupying space within the porous structure. nih.gov This composite system can provide sequential drug delivery, where the drug in the hydrogel is released first, followed by the drug from the microparticles as the hydrogel degrades. nih.gov

In Situ Gelling Systems for Ocular Delivery

In situ gelling systems are a particularly attractive approach for ocular drug delivery. jddtonline.info These systems are administered as a liquid and undergo a phase transition to a gel in the cul-de-sac of the eye, triggered by physiological cues such as pH, temperature, or the presence of ions. nih.govjddtonline.info This in situ gelation increases the residence time of the formulation on the ocular surface, reducing the rapid clearance by tearing and blinking that is common with conventional eye drops. nih.govjddtonline.info

For triamcinolone acetonide, in situ gelling systems have been developed by incorporating drug-loaded solid lipid nanoparticles into a gellan gum-based formulation. nih.govresearchgate.net Gellan gum is an ion-sensitive polymer that forms a gel in the presence of cations found in tear fluid. These systems have demonstrated the potential for sustained delivery of the drug to both the anterior and posterior segments of the eye. researchgate.netnih.gov The combination of nanoparticles with an in situ gelling system offers a promising platform for overcoming the challenges of topical ocular drug delivery. nih.govresearchgate.netnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Triamcinolone acetonide sodium phosphate |

| Triamcinolone acetonide |

| Poloxamer 407 |

| Poly(polyethylene glycol) methacrylate (Poly(PEGMA)) |

| Poly(ethylene glycol) (PEG) |

| Methoxy-poly (ethylene glycol) - poly (caprolactone) (mPEG-PCL) |

| Gellan gum |

Supramolecular Hydrogels with Nanoparticles

The integration of triamcinolone acetonide nanoparticles into supramolecular hydrogels represents a promising strategy for sustained drug delivery. These systems are designed to offer prolonged release, which can be particularly beneficial in localized therapies. Research has focused on incorporating triamcinolone acetonide-loaded nanoparticles into thermoreversible gels. For instance, nanoparticles based on polymers like poly(caprolactone)-poly(lactic acid)-poly(ethylene glycol)-poly(lactic acid)-poly(caprolactone) (PCL-PLA-PEG-PLA-PCL) have been embedded within a thermosensitive mPEG-PCL-PLA-PCL-PEGm intraocular injectable gel. researchgate.net Such injectable systems have demonstrated the capability for extended drug release, with one in vitro study showing sustained release for up to 224 days. researchgate.net This approach not only maintains the bioactivity of the drug but also has the potential to reduce the frequency of administration. researchgate.net The hydrogel matrix can protect the nanoparticles and control the diffusion of the drug, leading to a more predictable and extended release profile.

Microemulsion and Microemulsion Gels for Enhanced Permeability

Microemulsions and their corresponding gels have been extensively investigated as delivery vehicles for triamcinolone acetonide to improve its solubility and permeability. nih.govtandfonline.com These thermodynamically stable, isotropically clear dispersions of oil and water, stabilized by an interfacial film of surfactant and cosurfactant, can enhance drug absorption. nih.govtandfonline.com

Pseudoternary Phase Diagram Development

The development of a stable microemulsion formulation is guided by the construction of pseudoternary phase diagrams. nih.govnih.gov These diagrams map the different phases formed by varying the concentrations of the oil, surfactant/cosurfactant mixture (Smix), and the aqueous phase, allowing for the identification of the microemulsion region. nih.gov

The water titration method is commonly employed to construct these diagrams. nih.govresearchgate.net For triamcinolone acetonide microemulsions, various components have been investigated. For example, phase diagrams have been constructed using oleic acid as the oil phase, Cremophor EL as the surfactant, and propylene (B89431) glycol (PG) as the co-surfactant at different Smix weight ratios (e.g., 1:1, 1:2, and 2:1). nih.gov The mixtures of oil and Smix are titrated with an aqueous solution, and the resulting phases are visually inspected to delineate the boundaries of the microemulsion domain. nih.gov The selection of formulations for further development is based on choosing points within this stable microemulsion region. nih.gov

Solubility and Emulsifying Ability Studies

The successful formulation of a microemulsion is contingent upon the solubility of the drug in the chosen excipients. nih.gov Therefore, solubility studies are a critical preliminary step. The solubility of triamcinolone acetonide has been evaluated in various oils, surfactants, and cosurfactants to select the most appropriate components.

One study found that castor oil exhibited a significantly higher solubilizing capacity for triamcinolone acetonide compared to other oils like oleic acid. nih.gov Among surfactants, Brij 35 showed a significant solubilizing capability for the drug. nih.gov The emulsifying ability of different surfactants is also tested to ensure the formation of a stable microemulsion. nih.govtandfonline.com

Table 1: Solubility of Triamcinolone Acetonide in Various Vehicles

| Vehicle Category | Vehicle | Solubility (µg/mL) |

|---|---|---|

| Oils | Castor Oil | Data not specified |

| Oleic Acid | Data not specified | |

| Surfactants | Brij 35 | Data not specified |

| Cremophor EL | Data not specified | |

| Co-surfactants | Propylene Glycol | Data not specified |

Note: Specific solubility values were not provided in the source documents, but relative comparisons were made.

Characterization of Droplet Size and Stability

Once formulated, the microemulsions are characterized for their physicochemical properties, with droplet size and stability being paramount. Dynamic light scattering (DLS) is typically used to measure the mean droplet size and the polydispersity index (PDI), which indicates the uniformity of the droplet size distribution.